molecular formula C13H20O9 B3056845 Methyl 2,3,4-triacetate-alpha-D-glucopyranoside CAS No. 7468-47-5

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

Cat. No.: B3056845
CAS No.: 7468-47-5
M. Wt: 320.29 g/mol
InChI Key: OBVFJYUDIWPVKD-UHFFFAOYSA-N
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Description

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is a chemical compound with the empirical formula C13H20O9 and a molecular weight of 320.29 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside can be synthesized through the acetylation of methyl alpha-D-glucopyranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Methyl alpha-D-glucopyranoside.

    Oxidation: Carboxylic acids or aldehydes.

    Substitution: Derivatives with new functional groups replacing the acetyl groups.

Scientific Research Applications

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 2,3,4-triacetate-alpha-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be hydrolyzed by esterases, releasing the parent glucopyranoside, which can then participate in various metabolic pathways. The compound’s molecular targets include enzymes involved in carbohydrate metabolism and transport proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl beta-D-glucopyranoside: Differing in the configuration at the anomeric carbon.

    Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside: Differing in the protecting groups used.

    Octyl beta-D-glucopyranoside: Differing in the alkyl chain length and position.

Uniqueness

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This selective acetylation allows for targeted studies on the effects of acetylation on glucopyranoside’s reactivity and interactions.

Properties

IUPAC Name

[4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVFJYUDIWPVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323272
Record name Methyl 2,3,4-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7468-47-5
Record name NSC403470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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